molecular formula C8H2F5NO3S B12535934 4-Cyano-3,5-difluorophenyl trifluoromethanesulfonate CAS No. 797049-18-4

4-Cyano-3,5-difluorophenyl trifluoromethanesulfonate

Katalognummer: B12535934
CAS-Nummer: 797049-18-4
Molekulargewicht: 287.17 g/mol
InChI-Schlüssel: ALKFMBJXCYCOOK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Cyano-3,5-difluorophenyl trifluoromethanesulfonate is a chemical compound with the molecular formula C₈H₂F₅NO₃S. It is known for its applications in various fields of scientific research and industry due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 4-Cyano-3,5-difluorophenyl trifluoromethanesulfonate typically involves the reaction of 4-cyano-3,5-difluorophenol with trifluoromethanesulfonic anhydride. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and efficiency .

Analyse Chemischer Reaktionen

4-Cyano-3,5-difluorophenyl trifluoromethanesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the trifluoromethanesulfonate group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.

    Common Reagents and Conditions: Typical reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents.

Wissenschaftliche Forschungsanwendungen

4-Cyano-3,5-difluorophenyl trifluoromethanesulfonate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-Cyano-3,5-difluorophenyl trifluoromethanesulfonate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can lead to modifications in the structure and function of the target molecules, influencing various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

4-Cyano-3,5-difluorophenyl trifluoromethanesulfonate can be compared with similar compounds such as:

The uniqueness of this compound lies in its trifluoromethanesulfonate group, which imparts specific reactivity and stability, making it valuable for various scientific and industrial applications.

Eigenschaften

CAS-Nummer

797049-18-4

Molekularformel

C8H2F5NO3S

Molekulargewicht

287.17 g/mol

IUPAC-Name

(4-cyano-3,5-difluorophenyl) trifluoromethanesulfonate

InChI

InChI=1S/C8H2F5NO3S/c9-6-1-4(2-7(10)5(6)3-14)17-18(15,16)8(11,12)13/h1-2H

InChI-Schlüssel

ALKFMBJXCYCOOK-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C(=C1F)C#N)F)OS(=O)(=O)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.